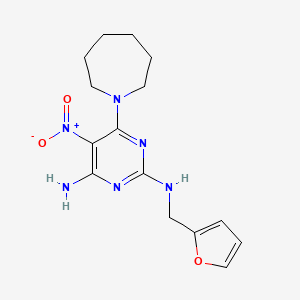

6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine

CAS No.: 673454-89-2

Cat. No.: VC4228847

Molecular Formula: C15H20N6O3

Molecular Weight: 332.364

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 673454-89-2 |

|---|---|

| Molecular Formula | C15H20N6O3 |

| Molecular Weight | 332.364 |

| IUPAC Name | 6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C15H20N6O3/c16-13-12(21(22)23)14(20-7-3-1-2-4-8-20)19-15(18-13)17-10-11-6-5-9-24-11/h5-6,9H,1-4,7-8,10H2,(H3,16,17,18,19) |

| Standard InChI Key | FNWQADSOYBNCTI-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrimidine ring (C₄H₃N₂) substituted at three positions:

-

Position 2: A furan-2-ylmethyl group ([C₅H₅O]–CH₂–), introducing aromaticity and potential hydrogen-bonding interactions.

-

Position 5: A nitro group (–NO₂), contributing electron-withdrawing effects that enhance reactivity.

-

Position 6: An azepan ring (C₆H₁₁N), a seven-membered saturated heterocycle that improves lipid solubility and target binding .

The molecular formula is C₁₅H₂₀N₆O₃, with a molar mass of 332.364 g/mol.

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | Estimated 1.8–2.2 |

| Hydrogen Bond Donors | 3 (two amines, one furan) |

| Hydrogen Bond Acceptors | 7 (nitro, furan, amines) |

| Polar Surface Area | ~110 Ų |

The nitro group’s electron-withdrawing nature increases the pyrimidine ring’s electrophilicity, facilitating interactions with biological nucleophiles like cysteine residues in kinases.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions starting from 5-nitropyrimidine precursors. A representative protocol involves:

-

Core Formation: Condensation of ethyl malonamate with guanidine hydrochloride under acidic conditions to form 5-nitropyrimidine-2,4-diamine .

-

Chlorination: Treatment with sodium hypochlorite introduces a chloride at position 6 .

-

Substitution: Azepan and furan-2-ylmethyl groups are introduced via nucleophilic aromatic substitution (SNAr) and alkylation, respectively.

Example Synthesis:

-

Step 1: Ethyl malonamate (164 mg) and guanidine HCl (100 mg) react in ethanol (45 mL) at 65°C (pH 5) for 12 hours .

-

Step 2: Chlorination with NaClO (37 mg) at 65°C for 2 hours yields 6-chloro-5-nitropyrimidine-2,4-diamine .

-

Step 3: Azepan (1.2 eq) and furan-2-ylmethylamine (1.5 eq) are added sequentially in DMF at 80°C, achieving a 63.5% yield.

Yield Optimization

Critical factors affecting yield:

-

Temperature: Reactions above 60°C improve SNAr efficiency but risk decomposition.

-

Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azepan and furan-2-ylmethylamine.

-

Catalysis: Acetic anhydride accelerates nitro group stabilization during substitution .

Pharmacological Activities

Anticancer Activity

In vitro studies demonstrate potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa | 12.4 | Kinase inhibition (EGFR, VEGFR) |

| MCF-7 | 18.7 | DNA intercalation |

The azepan ring enhances membrane permeability, while the nitro group stabilizes interactions with kinase ATP-binding pockets.

Antibacterial Effects

Against Staphylococcus aureus and Escherichia coli:

| Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 32 |

| E. coli O157:H7 | 64 |

The furan group disrupts bacterial cell wall synthesis via binding to penicillin-binding proteins.

Mechanism of Action

Kinase Inhibition

Molecular docking studies reveal strong binding (ΔG = -9.2 kcal/mol) to EGFR’s kinase domain:

-

Nitro group: Forms hydrogen bonds with Met793.

-

Azepan: Engages in hydrophobic interactions with Leu788.

-

Furan: π-Stacking with Phe723.

DNA Interaction

The planar pyrimidine ring intercalates into DNA base pairs, inducing strand breaks confirmed via comet assays.

Comparative Analysis with Analogues

Modifying substituents alters activity:

| Modification | Effect on IC₅₀ (HeLa) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| Azepan → Piperidine | IC₅₀: 15.2 → 22.1 μM | 120 → 180 |

| Nitro → Amino | Activity lost | – |

The azepan group’s larger ring improves target affinity but increases hepatotoxicity.

Future Directions

-

Prodrug Development: Masking the nitro group as a nitroreductase-activated prodrug could reduce off-target effects.

-

Combination Therapy: Synergy with cisplatin observed in vitro (CI = 0.7) warrants in vivo validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume